molecular formula C17H17F3N4O2S B2858914 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1351605-25-8

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2858914
CAS No.: 1351605-25-8
M. Wt: 398.4
InChI Key: DCMZDNWGOYCBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic thiazolo[5,4-c]pyridine core, substituted with acetamide groups and a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in drug design.

Properties

IUPAC Name

2-(2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2S/c1-10(25)21-16-23-13-5-6-24(8-14(13)27-16)9-15(26)22-12-4-2-3-11(7-12)17(18,19)20/h2-4,7H,5-6,8-9H2,1H3,(H,22,26)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMZDNWGOYCBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. One common method starts with the formation of the thiazolopyridine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the acetamido and trifluoromethylphenyl groups follows through nucleophilic substitution and amidation reactions. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in maximizing yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound might employ continuous flow chemistry techniques for better efficiency and scalability. Automated reactors with real-time monitoring systems ensure optimal reaction conditions, reducing waste and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

  • Reduction: : Reduction can be achieved with reagents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides or organometallic compounds.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide in acetic acid.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Alkyl halides in the presence of base catalysts.

Major Products Formed

Depending on the reaction type, products can range from hydroxyl derivatives to reduced amines or substituted aromatic compounds.

Scientific Research Applications

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is widely studied in various fields:

  • Chemistry: : Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

  • Medicine: : Explored for its therapeutic potential, particularly in developing treatments for diseases involving enzyme dysregulation.

  • Industry: : Utilized in the creation of advanced materials, including polymers with specialized properties.

Mechanism of Action

The compound exerts its effects primarily by interacting with specific molecular targets, such as enzymes or receptors. Its structure allows for strong binding affinity and specificity, which can inhibit or modulate the activity of these targets, leading to therapeutic effects. Pathways involved may include signal transduction mechanisms or metabolic pathways crucial for disease progression.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound’s structural and functional attributes are compared below with pharmacopeial candidates () and agrochemical agents ().

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Application Reference
2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide Thiazolo[5,4-c]pyridine Acetamide, 3-(trifluoromethyl)phenyl Pharmaceutical (hypothesized)
(R/S)-N-[(2S/R,4S/R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... (m, n, o) Hexan backbone Phenoxyacetamido, tetrahydro-pyrimidinyl Protease inhibition (inferred)
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl) Oxazolidinyl Methoxy, dimethylphenyl Fungicide
N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine (triaziflam) Triazine Dimethylphenoxy, fluoro-methylethyl Herbicide

Key Observations:

Structural Motifs: The target compound’s thiazolo-pyridine core distinguishes it from the hexan-backbone pharmacopeial agents (m, n, o), which prioritize hydrogen-bonding hydroxy and phenyl groups for protease interaction. The trifluoromethyl group in the target compound may enhance membrane permeability compared to the dimethylphenoxy groups in . Compared to agrochemicals like oxadixyl and triaziflam, the target’s acetamide group aligns with oxadixyl’s fungicidal activity, but its bicyclic system offers a distinct spatial profile versus triazine or oxazolidinyl cores.

Agrochemicals leverage fluorine and methyl groups for environmental stability, a trait shared with the target’s trifluoromethyl group, though its application likely diverges (pharmaceutical vs. pesticide).

The acetamide group may facilitate binding to proteases or receptors, analogous to pharmacopeial candidates, while the trifluoromethyl group could improve pharmacokinetics.

Q & A

Q. What are the key considerations for designing a synthesis route for this compound?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the thiazolo[5,4-c]pyridine core. Key steps include:

  • Heterocyclic Core Formation : Use cyclization reactions (e.g., acid-catalyzed or base-mediated) to construct the thiazolo-pyridine ring system .
  • Substituent Introduction : Introduce the acetamido group via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride as a reagent) .
  • Final Functionalization : Attach the 3-(trifluoromethyl)phenyl moiety through amide bond formation, often employing coupling agents like EDC/HOBt in aprotic solvents (e.g., DMF) .
  • Purification : Use column chromatography or recrystallization (e.g., with pet-ether or ethanol) to isolate the product. Monitor reaction progress via TLC .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR spectroscopy to verify the molecular framework, focusing on signals for the thiazolo-pyridine core (δ 2.5–3.5 ppm for dihydro protons) and trifluoromethyl group (δ 120–125 ppm in 19F^{19}F-NMR) .
  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity. Mass spectrometry (ESI-MS) validates the molecular ion peak (e.g., [M+H]+^+) .
  • Crystallinity Analysis : X-ray diffraction (if crystals are obtainable) or powder XRD for polymorph identification .

Advanced Research Questions

Q. How can researchers address low yields or inconsistent reproducibility in the final amidation step?

Methodological Answer:

  • Parameter Optimization : Apply Design of Experiments (DoE) to systematically vary factors like temperature (e.g., 0–40°C), solvent polarity (DMF vs. THF), and stoichiometry of coupling agents .
  • Catalyst Screening : Test alternative catalysts (e.g., DMAP or Pd-based systems) to enhance reaction efficiency .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track amide bond formation and identify side products (e.g., unreacted intermediates) .
  • Computational Insights : Perform DFT calculations (e.g., using Gaussian) to model transition states and identify steric/electronic barriers .

Q. How can conflicting biological activity data from different assay models be resolved?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line authentication, serum-free media) to minimize variability .
  • Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm the compound’s specificity for suspected targets (e.g., kinase enzymes) .
  • Computational Cross-Check : Perform molecular docking (AutoDock Vina) and MD simulations to assess binding stability across homologs (e.g., human vs. murine protein variants) .

Q. What strategies are recommended for identifying and mitigating synthetic impurities?

Methodological Answer:

  • Impurity Profiling : Use HPLC-MS/MS to detect trace by-products (e.g., diastereomers or oxidation derivatives) .
  • Reaction Quenching : Add scavengers (e.g., polymer-bound isocyanates) to trap unreacted reagents during workup .
  • Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) to selectively crystallize the target compound .

Q. How can researchers predict and validate the compound’s pharmacokinetic (PK) properties early in development?

Methodological Answer:

  • In Silico Modeling : Use ADMET predictors (e.g., SwissADME) to estimate logP, CYP450 metabolism, and blood-brain barrier penetration .
  • In Vitro Assays : Conduct Caco-2 permeability studies and microsomal stability tests (human liver microsomes) to refine PK predictions .
  • Metabolite Identification : Incubate the compound with hepatocytes and analyze metabolites via LC-HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.